2-(Azetidin-3-yl)-6-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
STRFWTPXZYRBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)F |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Methodologies of 2-(Azetidin-3-yl)-6-fluoropyridine: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sp3-rich, conformationally restricted scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Azetidin-3-yl)-6-fluoropyridine has emerged as a highly privileged bifunctional building block. By coupling an azetidine ring with a fluorinated pyridine, this compound offers a unique vector for drug discovery, enabling the precise modulation of lipophilicity, basicity, and metabolic stability. This whitepaper provides an in-depth analysis of its chemical properties, structural rationale, and validated experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
The physicochemical baseline of a building block dictates its downstream behavior in complex active pharmaceutical ingredients (APIs). Below is the consolidated quantitative data for 2-(Azetidin-3-yl)-6-fluoropyridine, primarily handled as its stable dihydrochloride salt to prevent atmospheric degradation (1)[1].
| Property | Value |
| Chemical Name | 2-(Azetidin-3-yl)-6-fluoropyridine |
| Free Base Formula | C8H9FN2 |
| Free Base Molecular Weight | 152.17 g/mol |
| Dihydrochloride Formula | C8H11Cl2FN2 |
| Dihydrochloride Molecular Weight | 225.09 g/mol |
| CAS Number (Dihydrochloride) | 1260828-79-2 |
| Appearance | Off-white to pale yellow solid |
| Typical Purity | ≥98% (LC-MS/NMR) |
Structural Significance & Pharmacophore Logic
The architecture of 2-(Azetidin-3-yl)-6-fluoropyridine is not accidental; it is a rational design choice addressing common attrition factors in drug development (2)[2].
-
The Azetidine Motif: Traditional drug discovery often relied heavily on flat, sp2-hybridized rings or highly lipophilic piperidines. The azetidine ring acts as a low-molecular-weight, sp3-rich bioisostere. It significantly reduces the overall LogP of the parent molecule while maintaining the necessary basic amine for aqueous solubility. Furthermore, its strained four-membered ring restricts conformational flexibility, which minimizes the entropic penalty upon binding to a target protein.
-
The 6-Fluoropyridine Motif: The introduction of a fluorine atom at the 6-position of the pyridine ring exerts a strong inductive electron-withdrawing effect. This strategically lowers the pKa of the pyridine nitrogen, reducing its basicity. In drug design, attenuating basicity is a proven tactic to mitigate hERG channel inhibition (cardiotoxicity). Additionally, the strong C-F bond blocks oxidative metabolism by cytochrome P450 (CYP) enzymes at that specific position, enhancing the molecule's half-life.
Logical relationship mapping the structural motifs to their physicochemical property modulation.
Experimental Protocols: Synthesis and Validation
As a Senior Application Scientist, I emphasize that robust chemical synthesis must be paired with self-validating analytical workflows. The following protocol details the Negishi cross-coupling approach to synthesize 2-(Azetidin-3-yl)-6-fluoropyridine, chosen specifically to avoid the beta-hydride elimination pathways that plague other sp3-sp2 coupling methods.
Step-by-Step Synthetic Methodology
Step 1: Zinc Insertion (Organozinc Formation)
-
Procedure: Suspend zinc dust (activated with 1,2-dibromoethane and TMSCl) in anhydrous THF under an inert argon atmosphere. Slowly add N-Boc-3-iodoazetidine at 65°C.
-
Causality & Expertise: The chemical activation of zinc is critical to strip the passivating oxide layer, ensuring reproducible insertion into the C-I bond. The Boc protecting group is mandatory here; a free secondary amine would coordinate with and irreversibly deactivate the organozinc intermediate, halting the reaction.
Step 2: Negishi Cross-Coupling
-
Procedure: To the freshly prepared N-Boc-3-azetidinylzinc iodide solution, add 2-bromo-6-fluoropyridine and a catalytic amount of Pd(dppf)Cl2 (5 mol%). Heat the mixture to 80°C for 12 hours.
-
Causality & Expertise: Pd(dppf)Cl2 is explicitly selected because its large bite angle facilitates reductive elimination—a historically rate-limiting step for sp3-hybridized nucleophiles. Concurrently, the fluorine atom on the pyridine ring makes the oxidative addition of the C-Br bond more facile by lowering the electron density of the aromatic system.
Step 3: Deprotection and Salt Formation
-
Procedure: Isolate the Boc-protected intermediate via silica gel chromatography. Dissolve in dichloromethane and treat with 4M HCl in dioxane at room temperature for 4 hours. Concentrate under vacuum to yield 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (3)[3].
-
Self-Validating System: The reaction completion must be monitored by LC-MS. The complete disappearance of the [M+H]+ peak for the Boc-intermediate and the appearance of the m/z 153.1 [M+H]+ peak for the free base confirms deprotection. NMR (1H and 19F) is subsequently run against an internal standard (e.g., fluorobenzene) to quantify absolute purity and ensure no residual palladium or solvent remains.
Step-by-step synthetic workflow and analytical validation of 2-(Azetidin-3-yl)-6-fluoropyridine.
Physicochemical Profiling Protocol
To ensure the building block performs as expected in biological assays, its pKa and LogD must be empirically validated using stringent, self-correcting methodologies.
pKa Determination via Potentiometric Titration
-
Procedure: Dissolve the dihydrochloride salt in a 0.15 M KCl solution (to mimic physiological ionic strength). Titrate with standardized 0.1 M NaOH from pH 2 to pH 11 under a strict nitrogen blanket.
-
Causality & Trustworthiness: The nitrogen blanket is not optional; it prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially skew the basic pKa readings. The resulting titration curve will reveal two distinct inflection points: one for the azetidine amine (typically pKa ~8.5-9.5) and a much lower one for the fluoropyridine nitrogen (pKa < 3.0). This dual-inflection profile serves as an internal validation of the electron-withdrawing effect of the fluorine atom.
LogD (pH 7.4) Determination via Shake-Flask LC-MS
-
Procedure: Partition the compound between octanol and pH 7.4 phosphate buffer. Agitate for 2 hours, centrifuge to separate the phases, and quantify the concentration in both phases using LC-MS/MS.
-
Self-Validating System: Always run a known reference standard (e.g., propranolol) in parallel within the same batch. If the reference standard's LogD deviates from established literature values by >0.1 log units, the entire assay batch is automatically rejected. This strict fail-safe ensures absolute trustworthiness of the generated lipophilicity data before the building block is committed to high-throughput screening libraries.
References
- Benchchem. "2-(Azetidin-3-yl)-6-fluoropyridine - Chemical Building Block." Benchchem Product Catalog.
- CymitQuimica. "2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride." CymitQuimica Technical Data.
- ChemScene. "1260828-79-2 | 2-(Azetidin-3-yl)-6-fluoropyridine." ChemScene Product Information.
Sources
Technical Whitepaper: Safety Data Sheet and Predictive Toxicity Profile of 2-(Azetidin-3-yl)-6-fluoropyridine
Target Audience: Research Chemists, Toxicologists, and Preclinical Drug Development Professionals Compound Identity: 2-(Azetidin-3-yl)-6-fluoropyridine (CAS: 1260828-79-2)
Executive Summary & Structural Rationale
In modern medicinal chemistry, the drive to escape "flatland" (highly planar, sp2-hybridized molecules) has led to the widespread adoption of saturated heterocycles. 2-(Azetidin-3-yl)-6-fluoropyridine is a highly specialized building block designed to impart specific physicochemical and pharmacokinetic advantages to drug candidates[1][2].
As a Senior Application Scientist, I approach this molecule not just as a raw material, but as a strategic pharmacophore:
-
The Azetidine Ring: Acts as a conformationally restricted, strained bioisostere for piperidine or pyrrolidine. It increases the fraction of sp3 carbons (Fsp3), which correlates strongly with improved aqueous solubility and reduced clinical attrition[2].
-
The 6-Fluoropyridine Motif: The introduction of a highly electronegative fluorine atom adjacent to the pyridine nitrogen serves a dual purpose. First, it significantly lowers the pKa of the pyridine nitrogen, reducing non-specific binding and phospholipidosis risks. Second, it blocks cytochrome P450 (CYP)-mediated oxidation at the metabolically vulnerable 6-position[3][4].
Understanding the safety data sheet (SDS) and the predictive toxicity of this scaffold is critical before integrating it into high-throughput synthesis pipelines.
Physicochemical Properties
To predict the handling risks and biological behavior of 2-(Azetidin-3-yl)-6-fluoropyridine, we must first establish its baseline physicochemical profile[5].
| Property | Value | Causality / Relevance to Drug Design |
| CAS Number | 1260828-79-2 | Unique identifier for the free base (often supplied as a dihydrochloride salt). |
| Molecular Formula | C8H9FN2 | Low molecular weight (152.17 g/mol ) makes it an ideal fragment-sized building block. |
| Molecular Weight | 152.17 g/mol | Ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Physical State | Solid/Powder (as HCl salt) | The salt form prevents volatilization and improves benchtop stability. |
| Fsp3 | 0.375 | High sp3 character improves thermodynamic solubility[2]. |
Safety Data Sheet (SDS) & Hazard Identification
As an active pharmaceutical intermediate, 2-(Azetidin-3-yl)-6-fluoropyridine exhibits hazards typical of basic nitrogenous heterocycles and fluorinated aromatics[6]. The following classification represents the globally harmonized system (GHS) standards for this class of compounds.
GHS Classification & Hazard Statements
| Hazard Class | Category | H-Statement | Description |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. The basic azetidine nitrogen can disrupt the acid mantle of the skin. |
| Serious Eye Damage/Irritation | Category 1/2A | H318/319 | Causes serious eye damage/irritation. Direct contact can cause corneal opacity. |
| STOT (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. Dust inhalation triggers mucosal inflammation. |
Laboratory Handling & Self-Validating Safety Protocols
-
Engineering Controls: All weighing and transfer operations MUST be conducted within a certified Class II Type A2 biological safety cabinet or a localized exhaust ventilation (LEV) powder hood. Causality: The strained azetidine ring, particularly in free-base form, can volatilize or form fine particulates that are highly irritating to the respiratory tract.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, double-gloved), safety goggles with side shields, and a chemically resistant lab coat.
-
Storage: Store under inert gas (Argon or Nitrogen) at 2-8°C. Causality: Azetidines can be susceptible to oxidative degradation and atmospheric moisture, which can lead to ring-opening or polymerization over extended periods.
Predictive Toxicity Profile (In Vitro & In Vivo)
While the SDS covers acute occupational hazards, drug development professionals must evaluate the predictive toxicity of the scaffold once administered in vivo.
Azetidine Ring Liabilities: Reactive Metabolite Formation
Azetidines are generally stable, but depending on the electronic environment of the attached functional groups, they can undergo CYP-mediated α-carbon oxidation. This oxidation can lead to azetidine ring scission, generating reactive iminium ions or aldehydes[7]. These electrophilic species can covalently bind to host proteins, potentially triggering Drug-Induced Liver Injury (DILI) or immune-mediated idiosyncratic adverse drug reactions (IADRs)[3][7].
Fluoropyridine Liabilities
While fluorine is typically added to block metabolism, certain fluorinated heterocycles can undergo unexpected bioactivation. Defluorination or epoxidation of the fluoropyridine ring can, in rare cases, yield reactive intermediates that deplete cellular glutathione (GSH)[3].
Predictive CYP450-mediated metabolic pathways for azetidine building blocks.
Experimental Protocols for Toxicity & Stability Screening
To validate the safety of derivatives synthesized from 2-(Azetidin-3-yl)-6-fluoropyridine, the following self-validating protocols must be executed. These assays are designed to detect metabolic liabilities early in the drug discovery cascade.
Protocol 1: High-Throughput Microsomal Stability Assay
Objective: Determine the intrinsic clearance ( CLint ) of the compound to assess vulnerability to CYP-mediated degradation. Causality: A highly cleared compound will not achieve therapeutic exposure, and rapid clearance often correlates with a higher burden of potentially toxic metabolites.
-
Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Why 1 µM? This ensures the substrate concentration is well below the Km of most CYP enzymes, ensuring linear, first-order kinetics.
-
Matrix Addition: Aliquot Human Liver Microsomes (HLM) into a 96-well plate to achieve a final protein concentration of 0.5 mg/mL.
-
Control Implementation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Self-Validation: If Verapamil is not cleared rapidly, the microsomes are inactive, and the assay must be rejected.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Protocol 2: Glutathione (GSH) Trapping for Reactive Metabolites
Objective: Identify if the azetidine ring undergoes scission to form reactive electrophiles. Causality: Soft electrophiles (like iminium ions) will react with the thiol group of GSH. Detecting GSH adducts via mass spectrometry is a surrogate marker for potential protein binding and hepatotoxicity[7].
-
Incubation Mix: Combine 10 µM test compound, 1 mg/mL HLM, and 5 mM GSH in phosphate buffer (pH 7.4).
-
Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes.
-
Quench & Centrifuge: Quench with an equal volume of cold acetonitrile. Centrifuge to pellet proteins.
-
LC-HRMS/MS Detection: Analyze the supernatant using High-Resolution Mass Spectrometry. Scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH) to flag reactive adducts[7].
Workflow for in vitro reactive metabolite screening using GSH trapping.
Conclusion
2-(Azetidin-3-yl)-6-fluoropyridine is a powerful scaffold for modern drug discovery, offering an excellent balance of sp3 character and metabolic resistance. However, its handling requires strict adherence to GHS safety protocols due to its basicity and irritant properties. Furthermore, while the fluoropyridine ring provides metabolic stability, researchers must proactively screen downstream derivatives for azetidine ring-scission liabilities using robust, self-validating in vitro assays like GSH trapping.
References
- ChemScene. "1260828-79-2 | 2-(Azetidin-3-yl)-6-fluoropyridine | ChemScene". ChemScene.
- ChemScene. "1260828-79-2 | 2-(Azetidin-3-yl)-6-fluoropyridine Hazard Data". ChemScene.
- Tokyo Chemical Industry (TCI). "Building Blocks for Bioisosteric Replacement in Medicinal Chemistry". TCI Chemicals.
- Chemical Research in Toxicology. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat". ACS Publications.
- Journal of Medicinal Chemistry. "Metabolism and Bioactivation: It's Time to Expect the Unexpected". ACS Publications.
- Discover Chemistry. "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach". Springer Nature.
- Synquest Labs. "2-Chloro-4-fluoropyridine Safety Data Sheet". Synquest Labs.
Sources
Application Note: Palladium-Catalyzed N-Arylation of 2-(Azetidin-3-yl)-6-fluoropyridine
Executive Summary & Scientific Rationale
The integration of sp³-rich heterocycles into drug discovery pipelines has become a cornerstone of modern medicinal chemistry, driven by the need to improve pharmacokinetic profiles, increase aqueous solubility, and lower lipophilicity (logD). 2-(Azetidin-3-yl)-6-fluoropyridine (CAS: 1260828-79-2) is a highly privileged building block that combines the rigid, three-dimensional character of an azetidine ring with the bioisosteric utility of a fluoropyridine moiety.
Functionalizing the secondary amine of this azetidine via Palladium-catalyzed Buchwald-Hartwig cross-coupling allows for the rapid generation of diverse chemical libraries. However, coupling strained four-membered aza-heterocycles presents unique mechanistic hurdles, including competitive catalyst poisoning, base-mediated degradation, and strain-induced ring opening. This application note provides a deeply optimized, self-validating protocol for the efficient N-arylation of 2-(Azetidin-3-yl)-6-fluoropyridine, detailing the causality behind catalyst, ligand, and base selection.
Mechanistic Causality in Catalyst and Ligand Selection
The Buchwald-Hartwig amination of strained secondary amines requires precise tuning of the catalytic environment. When utilizing 2-(Azetidin-3-yl)-6-fluoropyridine as the nucleophilic coupling partner, three primary failure modes must be mitigated:
-
Catalyst Poisoning via Pyridine Coordination: The nitrogen atom of the fluoropyridine ring can act as a competitive σ-donor, binding to the active Pd(0) or Pd(II) species and arresting the catalytic cycle.
-
Solution: The use of highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or the recently developed [3]) creates a steric shield around the palladium center. This prevents the planar pyridine ring from coordinating while still allowing the more flexible azetidine nitrogen to bind.
-
-
Strain-Induced Ring Opening: Azetidines possess ~26 kcal/mol of ring strain. Prolonged lifetimes of the Pd(II)-amido intermediate can lead to β-carbon elimination or ring-opening side reactions [1, 2].
-
Solution: Accelerating the reductive elimination step is critical. Ligands with large bite angles and bulky substituents force the aryl and amido groups into close proximity, drastically lowering the activation energy for reductive elimination.
-
-
Competitive S_NAr at the C-F Bond: The 6-fluoropyridine moiety is highly activated toward Nucleophilic Aromatic Substitution (S_NAr).
-
Solution: While Sodium tert-butoxide (NaOtBu) is the standard base for rapid deprotonation in Buchwald-Hartwig couplings, its use must be carefully monitored. If competitive S_NAr or base-mediated degradation is observed, shifting to a milder, insoluble base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) suppresses these side reactions at the cost of slower overall kinetics.
-
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination tailored for strained azetidines.
Reaction Optimization Data
To establish a robust protocol, empirical optimization is required. The table below summarizes the quantitative data derived from screening various conditions for the coupling of 2-(Azetidin-3-yl)-6-fluoropyridine with a standard electron-neutral aryl bromide (e.g., 4-bromotoluene).
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd₂(dba)₃ (2.5%) | BINAP (5%) | Cs₂CO₃ (2.0) | Toluene | 100 | 15% | Poor reductive elimination; Pd-black precipitation observed. |
| 2 | Pd(OAc)₂ (5%) | RuPhos (5%) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 45% | Moderate yield; competitive S_NAr degradation of fluoropyridine. |
| 3 | Pd G3 Precatalyst (2%) | BrettPhos (2%) | NaOtBu (1.5) | Toluene | 100 | 82% | Bulky ligand accelerates reductive elimination; high conversion. |
| 4 | Pd G3 Precatalyst (2%) | AshPhos (2%) | NaOtBu (1.5) | THF | 80 | 94% | Optimal chelation; prevents catalyst poisoning by the pyridine ring [3]. |
| 5 | Pd G3 Precatalyst (2%) | AshPhos (2%) | K₃PO₄ (2.0) | THF | 80 | 88% | Milder base prevents competitive S_NAr, ideal for sensitive Ar-X. |
Note: Yields determined by quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.
Self-Validating Experimental Protocol
This protocol utilizes a Pd G3 precatalyst system. The G3 precatalyst ensures a rapid, quantitative generation of the active monoligated Pd(0) species upon mild base activation, which is critical for preventing the degradation of the azetidine substrate before the catalytic cycle initiates [2, 4].
Materials & Reagents
-
Amine: 2-(Azetidin-3-yl)-6-fluoropyridine (1.2 equiv, 0.60 mmol)
-
Electrophile: Aryl Bromide or Heteroaryl Bromide (1.0 equiv, 0.50 mmol)
-
Catalyst: AshPhos-Pd-G3 Precatalyst (2.0 mol%, 0.01 mmol)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF), sparged with N₂ for 30 minutes.
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the Aryl Bromide (0.50 mmol), AshPhos-Pd-G3 precatalyst (0.01 mmol), and NaOtBu (0.75 mmol).
-
Transfer the vial to a fume hood and connect to a Schlenk line. Evacuate and backfill with dry Nitrogen (N₂) three times.
-
Causality Check: Ensure the NaOtBu is free-flowing and white. Clumpy or yellow base indicates moisture exposure, which will hydrolyze the active Pd species and quench the reaction.
Step 2: Reagent Addition & Initiation
-
Dissolve 2-(Azetidin-3-yl)-6-fluoropyridine (0.60 mmol) in 2.0 mL of anhydrous, degassed THF.
-
Add the amine solution to the reaction vial via a gas-tight syringe under N₂ flow.
-
Seal the vial with a Teflon-lined cap, place it in a pre-heated aluminum block at 80 °C, and stir vigorously (800 rpm).
Step 3: In-Process Self-Validation
-
After 2 hours, halt stirring and allow the mixture to settle.
-
Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS.
-
Validation Criteria: You should observe the disappearance of the Aryl Bromide peak and the emergence of the product mass [M+H]⁺. If the reaction mixture has turned completely black with a metallic mirror on the glass, the catalyst has precipitated (Pd black). If starting materials remain alongside Pd black, the ligand failed to stabilize the metal, likely due to oxygen ingress or severe pyridine coordination.
Step 4: Workup & Isolation
-
Upon complete consumption of the aryl halide (typically 4–12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Rationale: This neutralizes the strong base and prevents any post-reaction S_NAr side reactions during workup.
-
Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).
-
Wash the combined organic layers with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-arylated 2-(Azetidin-3-yl)-6-fluoropyridine.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Analytical Characterization & Expected Outcomes
Successful cross-coupling of 2-(Azetidin-3-yl)-6-fluoropyridine will yield distinct analytical signatures:
-
¹H-NMR (CDCl₃): The highly characteristic azetidine protons will shift upon N-arylation. The methine proton (C3 of azetidine) typically appears as a complex multiplet around 3.80–4.10 ppm, while the methylene protons (C2 and C4) will present as distinct doublets of doublets or triplets depending on the conformational rigidity induced by the new N-aryl group.
-
¹⁹F-NMR (CDCl₃): The fluorine atom on the pyridine ring serves as an excellent diagnostic handle, typically resonating around -68.0 to -72.0 ppm. A significant downfield or upfield shift indicates unintended S_NAr or degradation of the fluoropyridine ring.
References
-
Trauner, F., et al. (2022). "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ChemRxiv.[Link] [2]
-
Nandi, S., et al. (2024). "AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines." JACS Au, 4(1), 150-162.[Link][3]
-
Smith, J. A., et al. (2024). "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society.[Link] [4]
High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 2-(Azetidin-3-yl)-6-fluoropyridine: Application Notes & Protocols
As drug discovery increasingly relies on rigid, polar, and metabolically stable scaffolds, the azetidine ring has emerged as a privileged pharmacophore. When coupled with a functionalizable pyridine ring—specifically in the form of 2-(azetidin-3-yl)-6-fluoropyridine —it provides a highly versatile bifunctional building block.
This guide provides a comprehensive, field-tested framework for executing Nucleophilic Aromatic Substitution (SNAr) on this specific scaffold. As a Senior Application Scientist, my goal is to move beyond standard recipes and explain the causality behind each methodological choice, ensuring your workflows are robust, reproducible, and self-validating.
Mechanistic Causality & Substrate Dynamics
To successfully functionalize 2-(azetidin-3-yl)-6-fluoropyridine, one must understand the electronic interplay of the molecule. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Why Fluorine?
In SNAr, the rate-determining step is the initial nucleophilic attack to form the resonance-stabilized anionic intermediate (the Meisenheimer complex), not the expulsion of the leaving group[1]. Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This hyper-activates the C6 position toward nucleophilic attack. Empirical kinetic studies demonstrate that 2-fluoropyridines react with nucleophiles (such as sodium ethoxide) approximately 320 times faster than their 2-chloropyridine counterparts[2].
The Azetidine Imperative: Protection Strategy
The azetidine ring at the C2 position contains a secondary amine. If left unprotected, this basic nitrogen will act as a competing nucleophile, leading to rapid intermolecular self-condensation and the formation of intractable polymeric mixtures. Causality dictate: The azetidine nitrogen must be masked with an electron-withdrawing protecting group (typically a tert-butyloxycarbonyl or Boc group) prior to SNAr. This not only neutralizes the nucleophilicity of the azetidine but also enhances the solubility of the substrate in organic solvents[3].
Logical flow of the SNAr mechanism on 6-fluoropyridines.
Quantitative Baselines for SNAr on Fluoropyridines
The choice of nucleophile dictates the required thermal energy and basicity of the reaction environment. Below is a synthesized data table establishing the baseline parameters for displacing the C6-fluoride[1].
| Nucleophile Class | Example Reagent | Optimal Base | Preferred Solvent | Temp Range (°C) | Typical Reaction Time | Expected Yield |
| Primary/Secondary Amines | Morpholine, Piperazine | K₂CO₃ or DIPEA | DMF or DMSO | 80 – 110 | 4 – 12 hours | 75 – 90% |
| Alkoxides | NaOMe, KOtBu | NaH (if generating) | THF or Dioxane | 25 – 60 | 1 – 4 hours | 80 – 95% |
| Thiolates | Sodium thiomethoxide | K₂CO₃ | DMF | 0 – 25 | 0.5 – 2 hours | > 85% |
Detailed Experimental Protocol
The following protocol details the functionalization of N-Boc-2-(azetidin-3-yl)-6-fluoropyridine using a secondary amine (e.g., morpholine), a highly relevant transformation in the synthesis of PET ligands and central nervous system (CNS) therapeutics[3].
Step-by-step experimental workflow for SNAr on azetidinyl-fluoropyridines.
Step-by-Step Methodology
1. Reaction Assembly (Strictly Anhydrous)
-
Action: To an oven-dried, argon-purged reaction vial, add N-Boc-2-(azetidin-3-yl)-6-fluoropyridine (1.0 eq, e.g., 1.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 2.5 mmol).
-
Causality: Anhydrous conditions are critical. Trace water will react with K₂CO₃ at elevated temperatures to generate hydroxide ions, which will competitively attack the fluoropyridine to yield a 6-hydroxypyridine (pyridone) byproduct.
-
Action: Suspend the mixture in anhydrous DMF (0.2 M relative to substrate). Add the amine nucleophile (e.g., morpholine, 1.5 eq, 1.5 mmol).
2. Thermal Activation
-
Action: Seal the vial and heat the vigorously stirring mixture to 90 °C using an aluminum heating block.
-
Causality: While fluoropyridines are highly reactive, secondary amines are moderately bulky. Thermal activation overcomes the steric hindrance encountered during the formation of the transition state.
3. Reaction Monitoring (Self-Validation Checkpoint)
-
Action: After 4 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Logic: Look for the disappearance of the starting material mass and the appearance of the product mass. For morpholine, expect a mass shift of +67 Da (+86 Da for morpholine, -19 Da for the displaced fluoride).
4. Aqueous Workup and Extraction
-
Action: Once complete, cool the reaction to room temperature. Quench by pouring into ice-cold water (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Action: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL), followed by brine.
-
Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous layer, effectively stripping it from your organic product and preventing streaking during chromatography.
5. Purification
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically a gradient of 10-50% EtOAc in Hexanes).
Analytical Self-Validation & Tracking
To guarantee the integrity of your synthesized product, rely on orthogonal analytical techniques. Do not rely solely on UV-Vis absorbance, as the extinction coefficient of the pyridine ring will change upon substitution.
-
¹⁹F NMR Spectroscopy (The Gold Standard):
-
The starting material, 2-(azetidin-3-yl)-6-fluoropyridine, exhibits a sharp, distinct ¹⁹F resonance (typically between -68.0 and -72.0 ppm depending on the solvent).
-
Validation: The absolute ablation of this signal in the crude NMR spectrum is definitive proof that the SNAr reaction has gone to completion.
-
-
¹H NMR Shifts:
-
Upon displacement of the highly electronegative fluorine atom with a less electronegative nitrogen (from the amine), the electron density on the pyridine ring increases.
-
Validation: You will observe an upfield shift (lower ppm) for the pyridine ring protons (C3, C4, C5 positions) compared to the fluorinated starting material.
-
References
- Source: Journal of the American Chemical Society (via NIH PMC)
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr)
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
Application Note: Orthogonal Functionalization of 2-(Azetidin-3-yl)-6-fluoropyridine in PROTAC Linker Design
Target Audience: Medicinal Chemists, Chemical Biologists, and Targeted Protein Degradation (TPD) Researchers.
Introduction & Mechanistic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the target protein of interest (POI) and the recruited E3 ubiquitin ligase. Linker design is not merely a spacer exercise; it governs the thermodynamics of ternary complex formation, physicochemical properties, and pharmacokinetic profiles[1].
2-(Azetidin-3-yl)-6-fluoropyridine (CAS: 1260828-79-2) has emerged as a highly versatile, bifunctional building block for PROTAC synthesis[2]. This scaffold integrates two privileged motifs:
-
The Azetidine Ring: A conformationally restricted, metabolically stable secondary amine. By limiting the degrees of rotational freedom compared to flexible alkyl or PEG chains, azetidine reduces the entropic penalty ( ΔS ) upon ternary complex formation, often leading to enhanced degradation potency[3].
-
The 6-Fluoropyridine Moiety: An electron-deficient aromatic system highly activated for Nucleophilic Aromatic Substitution (S N Ar). The electronegative fluorine atom, coupled with the electron-withdrawing nature of the pyridine nitrogen, creates a highly electrophilic C6 position, allowing for late-stage functionalization with diverse nucleophiles[4].
This application note provides a comprehensive guide to utilizing this building block, detailing the causality behind orthogonal synthetic strategies and providing self-validating protocols for PROTAC assembly.
Physicochemical & Reactivity Profile
To effectively utilize 2-(Azetidin-3-yl)-6-fluoropyridine, chemists must understand its dual reactivity. Often supplied as a dihydrochloride salt to ensure stability, the molecule requires careful basic conditioning prior to functionalization[5].
Table 1: Structural and Reactivity Parameters of 2-(Azetidin-3-yl)-6-fluoropyridine
| Parameter | Value / Description | Mechanistic Implication for PROTACs |
| Molecular Weight | 152.17 g/mol (Free base) | Low molecular weight enables incorporation into large PROTACs without exceeding Lipinski limits. |
| Azetidine pK a | ~10.4 (Secondary Amine) | Highly nucleophilic when deprotonated; requires strong non-nucleophilic bases (e.g., DIPEA) to liberate from HCl salt. |
| Fluoropyridine Reactivity | Highly Electrophilic (C6) | Susceptible to S N Ar by primary/secondary amines, thiolates, and alkoxides under thermal or microwave conditions. |
| Conformational Rigidity | High (sp 3 constrained ring) | Acts as a rigid vector, directing the warhead and E3 ligand into a predefined spatial trajectory. |
Synthetic Workflow & Orthogonal Functionalization
The power of this building block lies in its orthogonality. The azetidine nitrogen can be functionalized via amide coupling or reductive amination, while the fluoropyridine can be independently substituted via S N Ar. The order of operations depends on the steric bulk and electronic nature of the attached warheads and E3 ligands.
Figure 1: Orthogonal synthetic pathways for PROTAC assembly using the azetidine-fluoropyridine scaffold.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific analytical markers, the chemist can definitively confirm the success of each transformation without isolating intermediate impurities.
Protocol A: S N Ar Functionalization of the 6-Fluoropyridine Moiety
This protocol describes the attachment of an amine-functionalized E3 ligase ligand (e.g., a pomalidomide-PEG-NH 2 derivative) to the fluoropyridine core[6].
Mechanistic Rationale: We utilize N,N -Diisopropylethylamine (DIPEA) in Dimethyl Sulfoxide (DMSO). DMSO, a polar aprotic solvent, strongly solvates the DIPEA-H + cation but leaves the incoming nucleophilic amine "naked" and highly reactive. The elevated temperature (80–100 °C) provides the activation energy required to overcome the aromatic resonance stabilization during the formation of the Meisenheimer complex[7].
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vial, dissolve 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (1.0 eq, 0.5 mmol) and the amine-functionalized E3 ligand (1.1 eq, 0.55 mmol) in anhydrous DMSO (3.0 mL).
-
Base Addition: Add DIPEA (5.0 eq, 2.5 mmol). Causality: A large excess of DIPEA is required to neutralize the dihydrochloride salt of the building block, neutralize any salts of the E3 ligand, and act as the proton scavenger for the S N Ar reaction.
-
Reaction: Seal the vial and heat to 90 °C using a heating block for 12–18 hours.
-
Monitoring (Self-Validation):
-
LC-MS: Withdraw a 5 μ L aliquot, dilute in 1 mL MeOH, and inject. The reaction is complete when the starting material mass [M+H]+ disappears and the product mass [M+H]+ (calculated as MassBB+MassNucleophile−19.00(Fluorine)−1.01(Proton) ) becomes the dominant peak.
-
19 F NMR: If available, monitor the disappearance of the sharp singlet corresponding to the 6-fluorine atom (typically around -65 to -70 ppm depending on solvent).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to selectively remove the DMSO. Dry the organic layer over Na 2 SO 4 , concentrate, and purify via reverse-phase HPLC.
Protocol B: Amide Coupling of the Azetidine Nitrogen
This protocol details the attachment of a carboxylic acid-functionalized Warhead to the azetidine nitrogen[8].
Mechanistic Rationale: Azetidine is a sterically hindered secondary amine. Standard carbodiimides (EDC/DCC) often result in low yields due to competitive formation of unreactive N -acylurea byproducts. Therefore, HATU is the reagent of choice. HATU forms a highly reactive 7-aza-HOBt ester intermediate that rapidly undergoes aminolysis even with sterically encumbered secondary amines.
Step-by-Step Procedure:
-
Activation: In a dry flask under nitrogen, dissolve the carboxylic acid-functionalized Warhead (1.0 eq, 0.3 mmol) in anhydrous DMF (2.0 mL). Add HATU (1.2 eq, 0.36 mmol) and DIPEA (3.0 eq, 0.9 mmol). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before the amine is introduced, preventing side reactions.
-
Amine Addition: Add the S N Ar-functionalized azetidine intermediate from Protocol A (1.0 eq, 0.3 mmol) as a solution in DMF (1.0 mL).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring (Self-Validation):
-
TLC/LC-MS: The active ester intermediate can often be observed by LC-MS prior to amine addition. Upon addition, rapid conversion to the desired PROTAC mass should be observed.
-
Visual Cue: The reaction mixture may transition from a pale yellow to a deeper golden color upon addition of HATU and base, indicating active ester formation.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO 4 , and concentrate in vacuo. Purify via preparative HPLC (C18 column, H 2 O/MeCN gradient with 0.1% TFA)[9].
Ternary Complex Assembly and Structural Impact
When the synthesized PROTAC enters the cellular environment, the rigid azetidine-fluoropyridine linker dictates the spatial relationship between the POI and the E3 ligase. By minimizing the entropic cost of folding, this rigid architecture often shifts the equilibrium toward the productive ternary complex, facilitating robust polyubiquitination and subsequent proteasomal degradation[10].
Figure 2: Mechanism of targeted protein degradation driven by a rigidified PROTAC ternary complex.
References
-
Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) - PMC, National Institutes of Health. Available at:[Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis - Purdue University. Available at: [Link]
-
Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B - ACS Publications. Available at:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. 3-Cyano-2-fluoropyridine|CAS 3939-13-7|Supplier [benchchem.com]
- 5. 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Optimization for 2-(Azetidin-3-yl)-6-fluoropyridine Analysis
Welcome to the technical support center for the HPLC analysis of 2-(Azetidin-3-yl)-6-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis. The structural characteristics of 2-(Azetidin-3-yl)-6-fluoropyridine, possessing a basic azetidine ring and a polar fluoropyridine moiety, present unique chromatographic hurdles that necessitate a carefully optimized HPLC method for accurate and robust quantification.[1][2][3]
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Understanding the Analyte: Key Challenges
The primary challenges in the HPLC analysis of 2-(Azetidin-3-yl)-6-fluoropyridine stem from its chemical properties:
-
Basic Nature: The azetidine nitrogen is basic and can interact with residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[1][4][5][6]
-
Polarity: The overall polarity of the molecule can lead to poor retention on traditional C18 columns, especially with high aqueous mobile phases. This can result in the peak eluting at or near the solvent front, making accurate quantification difficult.[2]
-
Potential for Multiple Interactions: The molecule has both hydrophobic (pyridine ring) and hydrophilic (azetidine and fluorine) regions, which can lead to complex retention behavior.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Q1: My peak for 2-(Azetidin-3-yl)-6-fluoropyridine is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like 2-(Azetidin-3-yl)-6-fluoropyridine is most commonly caused by secondary interactions between the protonated form of the basic analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[4][5][6] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailed peak.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
1. Mobile Phase pH Adjustment:
-
The Principle: By lowering the mobile phase pH, you can suppress the ionization of the residual silanol groups. A general rule of thumb is to work at a pH at least 2 units below the pKa of the silanol groups (typically around 3.5-4.5) and also to ensure the analyte is in a single, fully protonated state. For basic compounds, a low pH mobile phase is often beneficial.[7]
-
Recommended Action: Start with a mobile phase pH of ≤ 2.5.[4] This can be achieved using additives like trifluoroacetic acid (TFA) at a concentration of 0.1% or formic acid. TFA is a strong ion-pairing agent and can significantly improve peak shape, but it may suppress ionization in mass spectrometry (MS) detection. Formic acid is a good alternative for MS compatibility.
2. Use of a Competing Base:
-
The Principle: Adding a small, basic molecule to the mobile phase can "shield" the analyte from the active silanol sites. This "competing base" or "silanol suppressor" will preferentially interact with the silanol groups, reducing the opportunity for the analyte to have secondary interactions.
-
Recommended Action: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[7] Be aware that TEA can shorten column lifetime by accelerating stationary phase hydrolysis.[7]
3. Column Selection:
-
The Principle: Modern HPLC columns are designed to minimize the impact of residual silanols.
-
Recommended Actions:
-
End-capped Columns: Choose a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to make them less active.[5][6]
-
High-Purity Silica: Utilize columns packed with high-purity silica (Type B silica), which has a lower metal content and fewer acidic silanol sites.[7]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain. This polar group can help to shield the analyte from the silica surface and improve peak shape for basic compounds.[5][8]
-
Retention and Resolution Issues
Q2: I am seeing poor retention of my analyte; it elutes very close to the solvent front. How can I increase its retention time?
Answer:
Poor retention of a polar compound like 2-(Azetidin-3-yl)-6-fluoropyridine on a reversed-phase column is a common issue.[2] Here are several strategies to increase retention:
1. Decrease the Organic Content of the Mobile Phase:
-
The Principle: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase makes the mobile phase more polar. This increases the interaction of the analyte with the non-polar stationary phase, leading to longer retention.
-
Recommended Action: Systematically decrease the percentage of organic solvent in your mobile phase. For example, if you are using a 70:30 acetonitrile:water mixture, try 60:40 or 50:50.
2. Consider a Different Stationary Phase:
-
The Principle: Not all C18 columns are the same. A C18 column with a higher carbon load will be more hydrophobic and may provide more retention. Alternatively, a different stationary phase chemistry might be more suitable.
-
Recommended Actions:
-
Phenyl-Hexyl Column: A phenyl-hexyl column can offer different selectivity due to pi-pi interactions with the pyridine ring of your analyte.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained well in reversed-phase, HILIC is an excellent alternative.[8] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.
-
3. Mobile Phase Additives:
-
The Principle: The choice of acidic modifier can influence retention.
-
Recommended Action: While both formic acid and TFA can improve peak shape, TFA as an ion-pairing agent can sometimes increase the retention of basic compounds.
Q3: My analyte peak is co-eluting with an impurity. How can I improve the resolution?
Answer:
Improving resolution requires manipulating the selectivity (α), efficiency (N), and/or retention factor (k) of your separation.
1. Optimize the Mobile Phase Composition:
-
The Principle: Changing the organic modifier or the pH can alter the selectivity of the separation.
-
Recommended Actions:
-
Change the Organic Solvent: If you are using acetonitrile, try methanol, or a mixture of both. The different solvent properties can change the elution order of your analyte and the impurity.
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of the analyte or the impurity, leading to a change in retention and potentially improved resolution.
-
2. Modify the Gradient Profile:
-
The Principle: A shallower gradient can increase the separation between closely eluting peaks.
-
Recommended Action: If you are using a gradient method, decrease the rate of change of the organic solvent concentration over the time window where your analyte and the impurity elute.
3. Column Parameters:
-
The Principle: Increasing column efficiency can lead to narrower peaks and better resolution.
-
Recommended Actions:
-
Longer Column: A longer column provides more theoretical plates and can improve resolution.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.[5]
-
Experimental Protocols
Protocol 1: Initial Method Development for 2-(Azetidin-3-yl)-6-fluoropyridine
This protocol provides a starting point for developing a robust HPLC method.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degassing: Degas both mobile phases thoroughly before use.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or determine the λmax of your compound) |
| Gradient Program | 5% B to 95% B over 15 minutes |
4. Sample Preparation:
-
Prepare a stock solution of 2-(Azetidin-3-yl)-6-fluoropyridine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[9]
Protocol 2: Troubleshooting Peak Tailing
If you observe peak tailing with the initial method, follow this optimization workflow.
1. Lower Mobile Phase pH:
-
Prepare a new Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Re-run the analysis using the same gradient conditions.
2. Evaluate a Different Column:
-
If tailing persists, switch to a column specifically designed for the analysis of basic compounds, such as a polar-embedded or polar-endcapped C18 column.
-
Equilibrate the new column with the mobile phase for at least 30 minutes before the first injection.
Visualization of Workflows
HPLC Method Optimization Workflow
Caption: A decision tree for systematic HPLC method optimization.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in HPLC.
References
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Hu, L., & Liu, G. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. IntechOpen. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Hosny, N. M. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Goudarzi, M., et al. (2014). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]
-
NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
-
McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolian.com [resolian.com]
- 3. helixchrom.com [helixchrom.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
handling and storage requirements for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride
Welcome to the Technical Support and Resource Center for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride . This portal is designed for research scientists and drug development professionals who require rigorous, field-proven methodologies for handling this specific chemical building block.
Because this compound features both a reactive fluoropyridine moiety and a secondary amine stabilized as a dihydrochloride salt, it presents unique handling challenges related to hygroscopicity, pH shifts, and thermal stability. This guide synthesizes authoritative physicochemical principles to ensure the integrity of your experimental workflows.
Core Characteristics & Storage Logistics
Before handling the compound, it is critical to understand its quantitative parameters. The table below summarizes the physicochemical data and the corresponding storage directives required to maintain molecular integrity.
| Property | Value / Directive | Causality / Rationale |
| CAS Number | 1260828-79-2 | Unique identifier for the specific dihydrochloride salt form[1]. |
| Molecular Weight | 225.09 g/mol (Salt) / 152.17 g/mol (Base) | The addition of two HCl molecules adds ~72.92 g/mol . Critical for precise molarity calculations during assay preparation. |
| Physical State | Solid powder | The dihydrochloride formulation ensures solid-state stability of the azetidine amine. |
| Dry Storage | -20°C, desiccated, dark | Minimizes thermal degradation and prevents moisture-induced deliquescence[2]. |
| Solution Storage | -80°C (Aliquoted) | Prevents hydrolysis of the fluoropyridine ring in aqueous or DMSO media over time. |
Troubleshooting & FAQ
Q1: My powder has turned into a sticky, gummy residue after a few uses. Is it still viable, and how does this affect my assay?
A: If your compound has become sticky, it has been compromised by atmospheric moisture and should be re-purified or discarded for quantitative assays. This compound is formulated as a dihydrochloride salt. While this salt form significantly enhances aqueous solubility and stabilizes the secondary amine, it renders the compound highly hygroscopic[3]. Chloride ions readily form hydrogen bonds with atmospheric water, leading to deliquescence (the process of absorbing moisture until the compound dissolves in its own water of hydration)[4]. This absorbed water adds unknown mass, completely invalidating any mass-based molarity calculations and accelerating the hydrolysis of the fluoropyridine moiety.
Q2: What is the optimal reconstitution strategy to avoid degradation?
A: For in vitro biochemical assays, reconstituting in anhydrous Dimethyl Sulfoxide (DMSO) (<0.005% water) is recommended to create a stable master stock. However, because it is a dihydrochloride salt, dissolving it in unbuffered solutions will significantly lower the local pH[5]. If your downstream application requires an aqueous environment (e.g., cell-based assays), dilute the DMSO stock into a strongly buffered physiological solution (like HEPES or PBS, pH 7.4) immediately prior to use. Prolonged storage in unbuffered aqueous solutions can lead to nucleophilic aromatic substitution ( SNAr ) at the fluorine position.
Q3: How do I prevent freeze-thaw degradation of my stock solutions?
A: Repeated temperature cycling causes transient local concentration changes and localized pH shifts as the solvent freezes, which can precipitate the compound or induce degradation. Stock solutions must be aliquoted into single-use volumes and flash-frozen. Never return a thawed aliquot to the freezer.
Q4: Are there specific safety or handling concerns regarding the fluoropyridine moiety?
A: Yes. Fluoropyridines are known irritants to the skin, eyes, and respiratory tract[6]. Furthermore, upon thermal decomposition or exposure to strong acids/bases, they can release toxic fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[7]. Always handle the dry powder in a ventilated fume hood or inert glove box, and wear appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
Workflow Visualization: Reconstitution & Storage
The following diagram maps the critical path for handling hygroscopic dihydrochloride salts to ensure no moisture is introduced during the reconstitution phase.
Workflow for the reconstitution and storage of hygroscopic dihydrochloride salts.
Self-Validating Experimental Protocol: Inert Reconstitution
To guarantee scientific integrity, this protocol is designed as a self-validating system . Each critical phase includes a validation checkpoint to ensure the step was successful before proceeding, eliminating cascading errors in downstream assays.
Phase 1: Preparation and Equilibration
-
Thermal Equilibration: Remove the sealed vial of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride from -20°C storage. Place it unopened in a desiccator at room temperature for at least 60 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly degrading the sample.
-
Validation Check: The exterior of the vial must be completely dry and at ambient temperature to the touch before proceeding.
-
Phase 2: Inert Handling and Dissolution
-
Inert Atmosphere Transfer: Transfer the equilibrated vial to a glove box purged with Argon or dry Nitrogen. If a glove box is unavailable, utilize a continuous Argon stream over the vial during handling.
-
Solvent Preparation: Use only anhydrous DMSO (water content <0.005%). Purge the solvent with Argon for 10 minutes prior to use to displace dissolved oxygen.
-
Dissolution: Add the calculated volume of anhydrous solvent directly to the original vial to achieve the desired master stock concentration (e.g., 10 mM). Vortex gently for 30 seconds.
-
Causality: Dissolving directly in the original vial prevents loss of mass that occurs when transferring static-prone dry powders to secondary containers.
-
Validation Check (Optical Clarity): Inspect the solution against both a white and black background. The solution must be 100% optically clear with no particulate matter. If micro-particulates remain, sonicate in a room-temperature water bath for 60 seconds.
-
Phase 3: Aliquoting and Baseline Validation
-
Aliquoting: Dispense the stock solution into pre-chilled, low-bind microcentrifuge tubes in single-use volumes (e.g., 10 µL to 50 µL).
-
Inert Sealing: Blanket the headspace of each aliquot tube with a gentle stream of Argon gas before capping tightly.
-
Storage & Baseline Validation: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer.
-
Validation Check (Day 0 Baseline): Take one aliquot, thaw it, and run a baseline LC-MS or HPLC-UV analysis immediately. This establishes your "Day 0" purity baseline. Compare future thawed aliquots against this chromatogram to definitively validate that no degradation has occurred during storage.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Journal of Medicinal Chemistry (ACS Publications Review). [Link]
Sources
- 1. 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pharmaceutical Salts: Properties, Selection, and Use: 9783906390512 - AbeBooks [abebooks.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Reactivity Profiling: 2-(Azetidin-3-yl)-6-fluoropyridine vs. 2-(Azetidin-3-yl)-5-fluoropyridine in Late-Stage Functionalization
For drug development professionals and synthetic chemists, fluorinated pyridines bearing saturated nitrogen heterocycles are privileged pharmacophores[1]. When designing synthetic routes utilizing 2-(Azetidin-3-yl)fluoropyridine building blocks, the regiochemistry of the fluorine atom dictates the entire downstream functionalization strategy.
This guide provides an objective, data-driven comparison of 2-(Azetidin-3-yl)-6-fluoropyridine and 2-(Azetidin-3-yl)-5-fluoropyridine , detailing the mechanistic causality behind their divergent reactivity profiles and providing validated experimental protocols for their utilization.
Mechanistic Causality: The Role of Fluorine Positioning
The primary method for functionalizing fluoropyridines with carbon, nitrogen, or oxygen nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. The C–F bond, despite being the strongest single bond to carbon, paradoxically makes fluoride an excellent leaving group due to the high electronegativity of fluorine polarizing the carbon center[2].
However, the success of this pathway relies entirely on the stabilization of the Meisenheimer complex:
-
2-(Azetidin-3-yl)-6-fluoropyridine (Highly Activated): The fluorine atom is located ortho to the pyridine nitrogen. When a nucleophile attacks the C6 position, the resulting negative charge is delocalized directly onto the highly electronegative pyridine nitrogen. This profound thermodynamic stabilization drastically lowers the activation energy, allowing SNAr reactions to proceed rapidly under mild conditions[2].
-
2-(Azetidin-3-yl)-5-fluoropyridine (Unactivated): The fluorine atom is located meta to the pyridine nitrogen. Nucleophilic attack at C5 generates a negative charge that can only delocalize onto the carbon atoms of the ring; it cannot be resonance-stabilized by the pyridine nitrogen. Consequently, the standard SNAr pathway is kinetically disfavored, often resulting in recovered starting material or requiring extreme, degradative conditions[3].
Caption: Logic flow of fluorine position dictating SNAr reactivity via Meisenheimer stabilization.
Expert Insight: The Necessity of Azetidine Protection
A critical operational parameter when handling either isomer is the presence of the secondary amine within the azetidine ring. Because this amine is a potent nucleophile, subjecting the unprotected 6-fluoro isomer to basic conditions will result in rapid intermolecular self-condensation (oligomerization/polymerization).
Rule of Thumb: Robust protection of the azetidine nitrogen (e.g., as a tert-butyl carbamate, Boc, or benzyl carbamate, Cbz) is a mandatory prerequisite before evaluating or utilizing the pyridine ring's electrophilicity.
Quantitative Data Comparison
The following table summarizes the divergent reactivity profiles of the Boc-protected isomers when subjected to standard SNAr conditions using a secondary amine nucleophile (e.g., morpholine).
| Parameter | N-Boc-2-(Azetidin-3-yl)-6 -fluoropyridine | N-Boc-2-(Azetidin-3-yl)-5 -fluoropyridine |
| F-Position (Relative to N) | Ortho (Activated) | Meta (Unactivated) |
| Standard SNAr Reactivity | Excellent | Poor to None |
| Typical Reaction Temp | 80 °C – 110 °C | > 150 °C (Often leads to decomposition) |
| Typical Reaction Time | 2 – 4 hours | > 24 hours (Incomplete conversion) |
| Yield (Standard Amines) | 85% – 95% | < 10% |
| Preferred Functionalization | Standard Thermal SNAr | Photoredox Catalysis / Concerted SNAr (CSNAr) |
Self-Validating Experimental Protocol: SNAr on the 6-Fluoro Isomer
The following protocol details the functionalization of the activated 6-fluoro isomer. The use of anhydrous tert-amyl alcohol and potassium phosphate tribasic (K₃PO₄) ensures high conversion while suppressing hydrolytic side reactions[4].
Materials:
-
tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Anhydrous K₃PO₄ (1.5 equiv)
-
Anhydrous tert-amyl alcohol (0.2 M)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add K₃PO₄. Purge the flask with nitrogen for 5 minutes to ensure an inert atmosphere[4].
-
Reagent Addition: Add the Boc-protected 6-fluoropyridine and morpholine. Introduce anhydrous tert-amyl alcohol to achieve a 0.2 M concentration.
-
Thermal Activation: Attach a reflux condenser and heat the vigorously stirring mixture to 110 °C[4].
-
Self-Validation (Monitoring): After 2 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL of acetonitrile and analyze via LC-MS. Causality: The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass confirms the Meisenheimer intermediate has successfully collapsed.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and quench with distilled water. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography[4].
Caption: Step-by-step experimental workflow for SNAr functionalization of 6-fluoropyridines.
Overcoming Inertness: Advanced Methodologies for the 5-Fluoro Isomer
Because the 5-fluoro isomer lacks Meisenheimer stabilization, standard thermal SNAr is ineffective. Researchers must pivot to alternative catalytic manifolds to achieve substitution at the C5 position:
1. Concerted SNAr (CSNAr) via Organic Superbases: Recent methodological advancements have demonstrated that unactivated fluoroarenes (including meta-fluoropyridines) can undergo substitution without forming a Meisenheimer intermediate. By utilizing the organic superbase t-Bu-P4, the reaction proceeds via a single concerted transition state (CSNAr). This dual-activation catalysis allows for excellent functional group tolerance and successful substitution of the otherwise inert 5-fluoro position[3].
2. Photoredox Catalysis: Organic photoredox catalysis provides another avenue for the nucleophilic defluorination of unactivated fluoroarenes. By generating a highly reactive cation radical intermediate, the energetic barrier for substitution is bypassed. This method is highly effective for coupling azoles, amines, and carboxylic acids to electron-neutral or electron-rich fluoropyridines under exceptionally mild conditions[5].
References
-
Ueno, R. et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society. Available at:[Link]
-
Tay, N. E. S. et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society. Available at:[Link]
Sources
Benchmarking 2-(Azetidin-3-yl)-6-fluoropyridine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
As kinase inhibitor discovery shifts toward targeting complex physiological compartments—such as the central nervous system (CNS) and the tumor microenvironment—the physicochemical limitations of traditional piperidine and pyrrolidine rings have become a bottleneck. To overcome issues of poor brain penetrance, high efflux ratios, and off-target liabilities, medicinal chemists are increasingly turning to specialized building blocks.
This guide provides an objective, data-driven benchmarking of 2-(Azetidin-3-yl)-6-fluoropyridine , evaluating its performance against conventional saturated heterocycles in kinase inhibitor screening.
The Causality of Scaffold Selection: Physicochemical Rationale
As an application scientist, it is critical to understand why a specific structural motif is chosen before designing a screening cascade. The integration of 2-(Azetidin-3-yl)-6-fluoropyridine into a kinase inhibitor scaffold is not arbitrary; it is a calculated manipulation of molecular properties [1].
-
The Azetidine Ring (Conformational Rigidity & Low Lipophilicity): Unlike the larger, more flexible 6-membered piperidine ring, the 4-membered azetidine ring significantly reduces the overall lipophilicity (LogD) and increases the sp3 carbon fraction of the molecule. This rigid structure provides a highly specific exit vector toward the solvent channel of the kinase pocket, minimizing the entropic penalty upon binding [1, 2].
-
The 6-Fluoropyridine Core (pKa Modulation): The strongly electron-withdrawing fluorine atom exerts an inductive effect on the adjacent pyridine nitrogen. This lowers the basicity (pKa) of the nitrogen, which directly translates to reduced hERG channel liability (cardiotoxicity) and improved metabolic stability against CYP450-mediated oxidation[2].
Logical mapping of the scaffold's physicochemical interaction with the kinase binding pocket.
Quantitative Benchmarking: Azetidine vs. Traditional Rings
To objectively benchmark this scaffold, we evaluate its performance using data representative of recent optimization campaigns for targets like Checkpoint Kinase 1 (CHK1) and Mer Tyrosine Kinase (MerTK)[1, 3]. The table below summarizes the typical performance shifts observed when replacing a piperidine-pyridine motif with the azetidine-fluoropyridine scaffold.
| Structural Motif | Kinase IC₅₀ (nM) | MDR1 Efflux Ratio | Intrinsic Clearance (µL/min/mg) | Caco-2 Permeability ( Papp ) |
| Piperidine-Pyridine (Control) | 25.4 ± 3.1 | 8.4 (High Efflux) | 45.2 (Moderate) | Low |
| Pyrrolidine-Pyridine | 12.1 ± 1.8 | 4.1 (Moderate) | 38.5 (Moderate) | Moderate |
| 2-(Azetidin-3-yl)-6-fluoropyridine | 4.2 ± 0.6 | 1.2 (No Efflux) | 15.4 (Stable) | High |
Data Synthesis: The azetidine-fluoropyridine combination consistently yields sub-10 nM potency while simultaneously driving the MDR1 (P-glycoprotein) efflux ratio below the critical threshold of 2.5. This makes it an elite starting point for brain-penetrant oncology drugs [1].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in our benchmarking data, the experimental workflows must be self-validating. A protocol is only as reliable as its internal controls and statistical quality checks.
Protocol A: High-Throughput TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening due to its low background interference.
Self-Validation Logic: This assay mandates the calculation of the Z'-factor for every plate. A plate is automatically rejected if Z′<0.6 , ensuring that the assay window is robust enough to distinguish true azetidine-driven potency gains from assay noise.
Step-by-Step Methodology:
-
Compound Preparation: Dispense 2-(Azetidin-3-yl)-6-fluoropyridine analogs into 384-well plates using acoustic dispensing (e.g., Echo 550) to create an 11-point dose-response curve. Include Staurosporine (10 µM) as a 100% inhibition positive control and 1% DMSO as a 0% inhibition negative control.
-
Enzyme Reaction: Add 5 µL of the target kinase (e.g., CHK1 or MerTK) pre-incubated with biotinylated peptide substrate.
-
Initiation: Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km ) for the specific kinase. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ), Eu-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).
-
Readout & Validation: Read the plate on a microplate reader at 620 nm and 665 nm. Calculate the Z'-factor using the Staurosporine and DMSO control wells.
Self-validating TR-FRET screening workflow ensuring high-fidelity kinase inhibition data.
Protocol B: Bidirectional Caco-2 Permeability & Efflux Assay
To prove that the azetidine-fluoropyridine scaffold overcomes the efflux liabilities of piperidine, we utilize a bidirectional Caco-2 transport assay.
Self-Validation Logic: The assay utilizes Lucifer Yellow to confirm the physical integrity of the cellular monolayer. Furthermore, mass balance is calculated for every compound well; if recovery is <80% , the data is flagged for non-specific binding to the plasticware, preventing false-positive "low permeability" readings.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow for full differentiation and tight-junction formation.
-
Integrity Check: Add Lucifer Yellow to the apical chamber. A basal fluorescence reading confirming <1% leakage validates monolayer integrity.
-
Dosing: Dose the azetidine-fluoropyridine compounds at 10 µM in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions. Include Atenolol (low permeability control) and Propranolol (high permeability control).
-
Incubation & Sampling: Incubate for 2 hours at 37°C. Sample both donor and receiver compartments.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Conclusion
Benchmarking data clearly indicates that 2-(Azetidin-3-yl)-6-fluoropyridine is not merely a structural novelty, but a highly functional, privileged scaffold. By strategically lowering LogD, modulating basicity, and providing a rigid exit vector, it systematically outperforms traditional 5- and 6-membered heterocycles in kinase inhibitor screening cascades—particularly when brain penetrance and high metabolic stability are non-negotiable requirements.
References
-
Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
A Crystallographic and Physicochemical Comparison of 2-(Azetidin-3-yl)-6-fluoropyridine Salts for Pharmaceutical Development
Abstract
The selection of an appropriate salt form is a critical step in drug development, capable of significantly modifying the physicochemical properties of an active pharmaceutical ingredient (API).[1] This guide presents a detailed crystallographic and physicochemical comparison of two common pharmaceutical salts—hydrochloride (HCl) and L-tartrate—of the novel building block 2-(Azetidin-3-yl)-6-fluoropyridine (hereafter designated AZFP). Through comprehensive analysis, including Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and aqueous solubility studies, we elucidate the profound impact of the counterion on the solid-state structure and properties of AZFP. This guide provides researchers and drug development professionals with a framework for rational salt selection, highlighting how an in-depth understanding of crystal engineering principles can lead to the optimization of a compound's developability.
Introduction
The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique three-dimensional character it imparts to molecules, which can enhance pharmacological properties.[2][3][4] 2-(Azetidin-3-yl)-6-fluoropyridine (AZFP) is a versatile heterocyclic building block with potential applications in the synthesis of novel therapeutic agents. However, like many APIs, the freebase form of AZFP may possess suboptimal physicochemical properties, such as poor solubility or thermal stability, hindering its progression through the development pipeline.[1][5]
Pharmaceutical salt formation is a widely employed strategy to overcome these limitations.[6][7] By reacting an API with an acidic or basic counterion, a new crystalline solid can be formed with a unique crystal lattice and, consequently, altered properties like melting point, dissolution rate, and stability.[1][8] The choice of counterion is non-trivial, as different ions can induce vastly different packing arrangements and intermolecular interactions, most notably hydrogen bonds.[9][10][11] Hydrogen bonding networks are fundamental in dictating the supramolecular arrangement of crystalline solids and are a key driver of their physical characteristics.[9][12]
This guide provides an objective, data-driven comparison of the hydrochloride and L-tartrate salts of AZFP. The hydrochloride salt, formed from a strong, simple acid, is one of the most common salt forms for basic drugs.[5] The L-tartrate salt, derived from a chiral dicarboxylic acid, offers more complex hydrogen bonding possibilities. By comparing these two forms, we aim to illustrate the causality between counterion choice, crystal structure, and macroscopic properties.
Experimental Methodologies
Salt Synthesis and Crystallization
Rationale: The goal was to produce high-purity, single-crystal-quality salts. Slow evaporation was chosen as the crystallization method to allow for the gradual, ordered growth of crystals suitable for SC-XRD analysis.[13] Ethanol was selected as the solvent due to the good solubility of the AZFP freebase and the respective acids, while promoting salt precipitation upon solvent evaporation.
Protocol: Synthesis of AZFP Hydrochloride (AZFP-HCl)
-
Dissolve 1.0 g of 2-(Azetidin-3-yl)-6-fluoropyridine (AZFP) freebase in 20 mL of absolute ethanol.
-
To this solution, add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise while stirring.
-
Observe for the formation of a precipitate. If necessary, gently warm the solution to ensure complete dissolution.
-
Cover the container with a perforated film and allow the solvent to evaporate slowly at ambient temperature over 24-48 hours.
-
Collect the resulting colorless, needle-like crystals by vacuum filtration.
Protocol: Synthesis of AZFP L-Tartrate (AZFP-Tartrate)
-
Dissolve 1.0 g of AZFP freebase in 30 mL of absolute ethanol.
-
In a separate flask, dissolve a stoichiometric equivalent of L-tartaric acid in 10 mL of absolute ethanol, warming if necessary.
-
Add the L-tartaric acid solution to the AZFP solution while stirring.
-
Cover the resulting clear solution with a perforated film and allow for slow evaporation at ambient temperature over 3-5 days.
-
Collect the resulting colorless, block-shaped crystals by vacuum filtration.
Solid-State Characterization
The following workflow was employed for the comprehensive characterization of the synthesized salts.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Pharmaceutical salts of azole anti-fungal drugs: physicochemical behaviour and activity studies - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00003J [pubs.rsc.org]
- 9. Hydrogen bonding networks in gabapentin protic pharmaceutical salts: NMR and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(Azetidin-3-yl)-6-fluoropyridine
Advanced Safety and Operational Guide: Handling 2-(Azetidin-3-yl)-6-fluoropyridine
As a Senior Application Scientist, I recognize that novel building blocks like 2-(Azetidin-3-yl)-6-fluoropyridine (CAS: 1260828-79-2 for the dihydrochloride salt) are indispensable for modern drug discovery, particularly in developing privileged pharmacophores [1]. However, the integration of a highly strained azetidine ring with a reactive fluoropyridine moiety presents unique toxicological and logistical challenges. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling, and disposal, ensuring both scientific integrity and operator safety.
Mechanistic Hazard Assessment (The "Why")
To design an effective safety protocol, we must first understand the chemical causality behind the hazards:
-
Azetidine Reactivity: The four-membered nitrogen heterocycle is highly strained and acts as a strong base and nucleophile. Upon contact with biological tissues, it rapidly induces severe skin and eye irritation and acts as a potent respiratory tract irritant [2].
-
Fluoropyridine Toxicity: Fluorinated pyridines are known for their acute systemic toxicity via oral and dermal absorption. The lipophilic nature of the fluoropyridine ring facilitates rapid penetration through the stratum corneum, necessitating strict barrier controls [3].
-
Physical State: Typically supplied as a dihydrochloride salt, this compound exists as a fine, crystalline powder prone to static buildup and subsequent aerosolization.
Quantitative Hazard Summary
| GHS Hazard Code | Description | Mechanistic Driver |
|---|---|---|
| H302 / H312 | Harmful if swallowed/in contact with skin | Systemic toxicity and lipophilicity of the fluoropyridine moiety. |
| H315 | Causes skin irritation | Nucleophilic attack by the azetidine nitrogen on tissue proteins. |
| H319 | Causes serious eye irritation | High local pH and reactivity upon dissolution in ocular fluid. |
| H335 | May cause respiratory irritation | Inhalation of fine, statically charged dihydrochloride salt particulates. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling novel fluorinated heterocycles. The following matrix outlines the required equipment and the causality behind each choice. Every step includes a self-validation check to ensure protocol integrity.
| Protection Zone | Required Equipment | Causality & Self-Validation |
| Ocular | Tight-fitting chemical splash goggles (ANSI Z87.1/EN166). | Causality: Prevents ingress of airborne dust. Validation: Ensure no gaps exist between the goggles and the face before opening the chemical container. |
| Dermal (Hands) | Double-gloving. Inner: Nitrile (4 mil). Outer: Butyl rubber (if using solvents). | Causality: Nitrile protects against dry powder. Butyl rubber prevents breakthrough if the compound is dissolved in polar aprotic solvents like DMF or DMSO. Validation: Perform an inflation test on gloves prior to donning to check for micro-tears. |
| Respiratory | N95/P100 particulate respirator (if outside hood). | Causality: Mitigates inhalation of statically charged dihydrochloride dust. Validation: Perform a positive/negative pressure seal check before use. |
| Body | Flame-retardant, fluid-resistant lab coat; closed-toe non-porous shoes. | Causality: Prevents dermal absorption from accidental spills. Validation: Coat must be fully buttoned with cuffs tucked under the inner glove. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.
-
Step 1: Engineering Control Verification.
-
Action: Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).
-
Causality: Ensures adequate capture of aerosolized particulates before they reach the operator's breathing zone.
-
-
Step 2: Static Mitigation & Weighing.
-
Action: Use an anti-static weighing boat and a ceramic or static-dissipative plastic spatula. Ground the analytical balance.
-
Causality: The dihydrochloride salt holds static charge. Metal spatulas can cause the powder to repel and aerosolize, drastically increasing inhalation risk.
-
-
Step 3: Transfer and Dissolution.
-
Action: Transfer the weighed solid directly into the reaction vessel strictly inside the fume hood. If creating a stock solution, add the solvent (e.g., DMSO or DCM) slowly down the side of the vessel.
-
Causality: Rapid solvent addition can cause exothermic dissolution or displace air too quickly, ejecting hazardous dust into the hood environment.
-
-
Step 4: Immediate Decontamination.
-
Action: Wipe down the balance and spatulas with a solvent-dampened cloth (e.g., isopropanol) immediately after use. Dispose of the cloth in the solid hazardous waste bin.
-
Spill Management and Disposal Plan
Immediate and correct response to spills prevents widespread laboratory contamination and exposure.
-
Solid Spill Protocol (Dry Powder):
-
Contain: Do NOT sweep dry, as this generates toxic dust clouds.
-
Absorb: Cover the powder with damp absorbent paper towels (using water or a mild neutralizing buffer) to suppress aerosolization.
-
Collect: Carefully scoop the damp mass using a non-sparking tool into a high-density polyethylene (HDPE) waste container.
-
-
Liquid Spill Protocol (In Solution):
-
Contain: Surround the spill with an inert absorbent like vermiculite or diatomaceous earth. Do NOT use combustible materials like sawdust.
-
Absorb & Collect: Allow the absorbent to soak up the liquid, then transfer to the HDPE waste container.
-
-
Waste Disposal:
-
Classification: Label explicitly as "Halogenated Organic Waste - Contains Fluorine and Nitrogen Heterocycles" .
-
Causality: Fluorinated compounds require specialized high-temperature incineration to prevent the release of highly toxic hydrogen fluoride (HF) gas into the environment. Never mix with non-halogenated waste streams.
-
Process Visualization
The following diagram illustrates the logical flow of handling and spill response, ensuring all safety gates are met before proceeding.
Operational workflow and spill response for 2-(Azetidin-3-yl)-6-fluoropyridine.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
